1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione
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Overview
Description
1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione is a compound belonging to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central carbon atom. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione can be achieved through different synthetic routes. One common method involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These reactions are typically carried out in the presence of various homogeneous and heterogeneous catalysts .
Chemical Reactions Analysis
1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with various metal ions . In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has applications in the industry as a chelating and extracting reagent for different metal ions .
Mechanism of Action
The mechanism of action of 1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes . These complexes can exhibit various biological activities depending on the nature of the metal ion and the specific coordination environment . The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione can be compared with other similar compounds, such as bis(3,5-dimethyl-1H-pyrazol-1-yl)methane and bis(3,5-dimethyl-1H-pyrazol-1-yl)ethane . These compounds share a similar structural motif but differ in the length of the carbon chain connecting the pyrazole rings . The unique structure of this compound allows it to form specific metal complexes and exhibit distinct biological activities .
Properties
IUPAC Name |
1,10-bis(3,5-dimethylpyrazol-1-yl)decane-1,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-15-13-17(3)23(21-15)19(25)11-9-7-5-6-8-10-12-20(26)24-18(4)14-16(2)22-24/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGVAGBSVYVLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCCCCCCC(=O)N2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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